

4-(Piperidin-1-ylsulfonyl)phenylboronic acid structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-(Piperidin-1-ylsulfonyl)phenylboronic acid
Cat. No.:	B1386960

[Get Quote](#)

An In-Depth Technical Guide to **4-(Piperidin-1-ylsulfonyl)phenylboronic Acid**

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of **4-(Piperidin-1-ylsulfonyl)phenylboronic acid**, a bifunctional reagent of significant interest in contemporary medicinal chemistry and organic synthesis. We will explore its structural attributes, detail a robust synthetic pathway with explanations for key experimental choices, and discuss its application as a versatile building block, particularly in the construction of pharmacologically relevant molecules via cross-coupling reactions. This document serves as a practical resource, blending theoretical principles with actionable protocols for laboratory professionals.

Introduction: The Strategic Value of Sulfonamide-Functionalized Boronic Acids

In the landscape of drug discovery, the strategic incorporation of specific pharmacophores can profoundly influence a molecule's biological activity and pharmacokinetic profile. The sulfonamide group is a well-established and highly valued functional group, known for its ability to act as a hydrogen bond donor and acceptor, thereby enhancing interactions with biological targets and improving physicochemical properties such as solubility.^[1] When this privileged

scaffold is combined with the synthetic power of a boronic acid, the resulting reagent becomes a potent tool for innovation.

4-(Piperidin-1-ylsulfonyl)phenylboronic acid exemplifies this synergy. It provides a robust platform for introducing a sulfonamide moiety into complex molecules through highly efficient and well-understood palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.^{[2][3]} The piperidine ring adds a layer of structural diversity and a basic nitrogen atom, which can be critical for target engagement or for tuning ADME (absorption, distribution, metabolism, and excretion) properties. This guide elucidates the core science and practical application of this valuable chemical entity.

Molecular Architecture and Physicochemical Profile

A molecule's utility is fundamentally dictated by its structure and resulting physical properties. Understanding these characteristics is paramount for its effective use in synthesis.

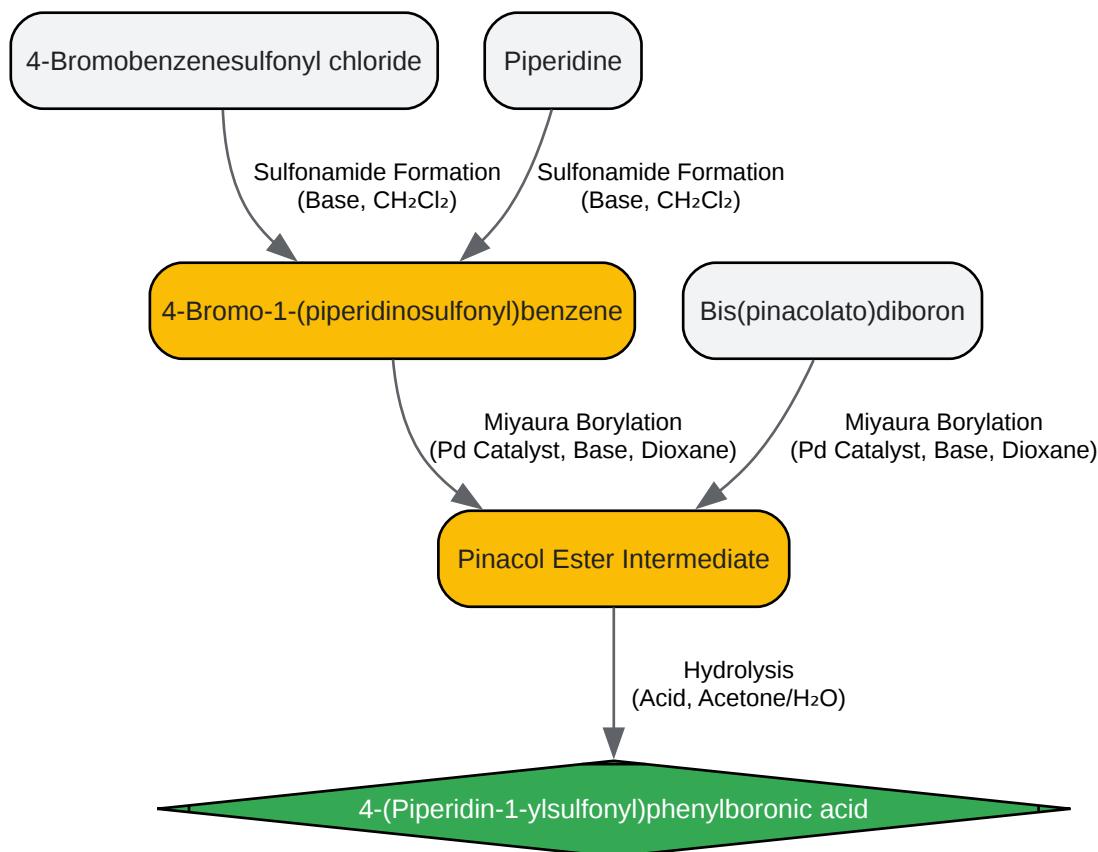
Structural Elucidation

The molecule is composed of a para-substituted benzene ring. One terminus features the boronic acid group $[-\text{B}(\text{OH})_2]$, the reactive handle for cross-coupling. The opposing terminus is functionalized with a piperidin-1-ylsulfonyl group, which modulates the electronic nature of the ring and provides a distinct steric and polar profile.

Caption: Structure of **4-(Piperidin-1-ylsulfonyl)phenylboronic acid**.

Key Physicochemical Data

The following table summarizes essential data for laboratory use, compiled from supplier information and chemical databases.


Property	Value	Reference
CAS Number	486422-58-6	[4]
Molecular Formula	C ₁₁ H ₁₆ BNO ₄ S	[4]
Molecular Weight	269.12 g/mol	[4]
Appearance	White to off-white solid/powder	
Purity	Typically ≥98%	[4]
Storage	Room temperature, protect from moisture	[4]

Synthesis and Characterization: A Validated Protocol

The synthesis of **4-(Piperidin-1-ylsulfonyl)phenylboronic acid** requires a logical, multi-step approach. The following workflow is designed for high yield and purity, with each step's rationale clearly defined.

Retrosynthetic Analysis and Workflow

Our strategy involves a Miyaura borylation as the key final step to install the boronic acid. This requires a suitable aryl halide precursor, which can be synthesized from commercially available starting materials.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow from commercial starting materials.

Detailed Experimental Methodology

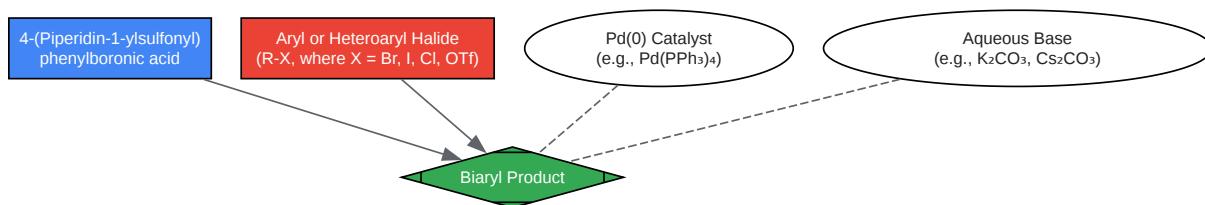
Protocol 1: Synthesis of 4-Bromo-1-(piperidinosulfonyl)benzene (Intermediate 1)

- Expertise & Causality: This is a standard nucleophilic acyl substitution. Piperidine acts as the nucleophile attacking the electrophilic sulfur of the sulfonyl chloride. A non-nucleophilic base (e.g., triethylamine) is used to quench the HCl byproduct, preventing protonation of the piperidine starting material and driving the reaction to completion. Dichloromethane is an excellent, inert solvent for this transformation.
- Step-by-Step Procedure:
 - Dissolve 4-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM, ~5 mL per mmol).

- Cool the solution to 0 °C in an ice bath.
- Add triethylamine (1.5 eq) dropwise.
- Add piperidine (1.1 eq) dropwise to the stirred solution. The reaction is typically exothermic.
- Allow the reaction to warm to room temperature and stir for 4-6 hours.
- Validation: Monitor reaction completion by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate), observing the consumption of the sulfonyl chloride.
- Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO_3 solution, and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization or flash chromatography if necessary.

Protocol 2: Miyaura Borylation to Pinacol Ester (Intermediate 2)

- Expertise & Causality: The Miyaura borylation is a palladium-catalyzed reaction ideal for converting aryl halides to boronic esters. We synthesize the pinacol ester, rather than the boronic acid directly, because pinacol esters are significantly more stable, are easily purified by chromatography, and are less prone to dehydration or other side reactions. $\text{Pd}(\text{dppf})\text{Cl}_2$ is a robust catalyst for this transformation, and a base like potassium acetate is required for the catalytic cycle.
- Step-by-Step Procedure:
 - To a flame-dried Schlenk flask, add 4-bromo-1-(piperidinosulfonyl)benzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and $[\text{1},\text{1}'\text{-Bis(diphenylphosphino)ferrocene}]\text{dichloropalladium(II)}$ ($\text{Pd}(\text{dppf})\text{Cl}_2$, 0.03 eq).
 - Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
 - Add anhydrous 1,4-dioxane (~10 mL per mmol).


- Heat the mixture to 90 °C and stir for 12-18 hours.
- Validation: Monitor by LC-MS or GC-MS to confirm the formation of the product mass and consumption of the starting aryl bromide.
- Cool the reaction, dilute with ethyl acetate, and filter through a plug of Celite to remove palladium residues.
- Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to isolate the pinacol ester.

Protocol 3: Hydrolysis to Final Product

- Expertise & Causality: The final step is the deprotection of the pinacol ester. This is a simple acid-catalyzed hydrolysis that cleaves the boronic ester C-O bonds to reveal the diol of the boronic acid. A biphasic solvent system with an organic solvent like acetone or THF facilitates the reaction.
- Step-by-Step Procedure:
 - Dissolve the purified pinacol ester (1.0 eq) in a 3:1 mixture of acetone and water.
 - Add 2M HCl (2.0 eq) and stir vigorously at room temperature for 4-8 hours.
 - Validation: Monitor by TLC, observing the appearance of a more polar spot corresponding to the boronic acid.
 - Once complete, remove the acetone via rotary evaporation.
 - Extract the aqueous residue with ethyl acetate (3x).
 - Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to afford **4-(Piperidin-1-ylsulfonyl)phenylboronic acid** as a solid.

Applications in Synthesis: The Suzuki-Miyaura Cross-Coupling

The primary application of this reagent is as a coupling partner in the Suzuki-Miyaura reaction, a cornerstone of modern C-C bond formation.^[5] This reaction allows for the facile synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

[Click to download full resolution via product page](#)

Caption: Generalized schematic of a Suzuki-Miyaura cross-coupling reaction.

This reaction's reliability, functional group tolerance, and the commercial availability of a vast library of coupling partners make **4-(Piperidin-1-ylsulfonyl)phenylboronic acid** a powerful tool for generating novel molecular entities for screening in drug discovery programs. For example, it can be used to synthesize analogs of known inhibitors or to build libraries for high-throughput screening.

Analytical Characterization and Quality Control

Ensuring the identity and purity of the synthesized material is critical. A multi-technique approach provides the necessary validation.

Analytical Method	Purpose & Expected Outcome
¹ H NMR	Structural Confirmation: Expect characteristic signals for the para-substituted aromatic protons (two doublets), the piperidine ring protons (multiple multiplets), and a broad singlet for the boronic acid -OH protons (often exchanges with D ₂ O).[6]
¹³ C NMR	Carbon Skeleton Verification: Signals corresponding to all unique carbon atoms in the aromatic and aliphatic regions.
LC-MS	Purity & Mass Verification: A single major peak in the chromatogram with a mass spectrum showing the correct molecular ion [M+H] ⁺ or [M-H] ⁻ .
Melting Point	Purity Assessment: A sharp and defined melting range indicates high purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. calpaclab.com [calpaclab.com]
- 5. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst

[jns.kashanu.ac.ir]

- 6. 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus *Piper* - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-(Piperidin-1-ylsulfonyl)phenylboronic acid structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1386960#4-piperidin-1-ylsulfonyl-phenylboronic-acid-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com